molecular formula C7H10N2O3 B13254155 3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid

3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B13254155
M. Wt: 170.17 g/mol
InChI Key: XYYSUBOBAMTZGH-UHFFFAOYSA-N
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Description

3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid (CAS: 1934395-80-8) is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol . Its structure comprises a 1,2-oxazole (isoxazole) ring substituted at position 3 with a 2-aminopropan-2-yl group and at position 5 with a carboxylic acid moiety. This configuration confers unique physicochemical properties, including polarity and hydrogen-bonding capacity, making it a versatile small-molecule scaffold for pharmaceutical and chemical research .

The compound is commercially available in free acid and hydrochloride salt forms (CAS: 2138430-39-2), with the latter enhancing solubility for laboratory applications .

Properties

IUPAC Name

3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-7(2,8)5-3-4(6(10)11)12-9-5/h3H,8H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYSUBOBAMTZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC(=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopropan-2-ol with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with ketone or aldehyde groups, while substitution reactions can produce a variety of functionalized oxazole compounds .

Scientific Research Applications

3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Primary Applications References
This compound C₇H₁₀N₂O₃ 170.17 2-Aminopropan-2-yl, carboxylic acid Pharmaceutical scaffold, lab research
3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid C₁₃H₁₇ClN₄O₃ 324.76 Dihydro-oxazole, imidazole, chlorine substituent Drug metabolite, anti-inflammatory R&D
3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid C₆H₅NO₅ 171.11 Methoxycarbonyl, carboxylic acid Industrial synthesis, high-purity reagents
N-(2,6-Dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide C₁₅H₂₀N₂O₂ 260.33 Oxazole-3-carboxamide, dimethylphenyl Pharmaceutical intermediate
3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide C₆H₁₀N₄O₂ 170.17 Oxadiazole core, carboxamide Medicinal chemistry lead compound

Key Observations:

Core Heterocycle Modifications: Replacement of the oxazole ring with oxadiazole (e.g., 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide) introduces enhanced metabolic stability but reduces hydrogen-bonding capacity due to the absence of an oxygen atom in the ring .

Substituent Effects :

  • Imidazole-containing analogs (e.g., 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid) demonstrate anti-inflammatory activity in preclinical models, likely due to interactions with immune signaling pathways .
  • Carboxamide derivatives (e.g., N-(2,6-dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide) prioritize target specificity over solubility, making them suitable for receptor-binding studies .

Industrial vs. Pharmaceutical Utility: Methoxycarbonyl-substituted oxazoles (e.g., 3-(methoxycarbonyl)-1,2-oxazole-5-carboxylic acid) are optimized for high-purity synthesis in industrial settings, contrasting with the aminopropyl-carboxylic acid scaffold’s focus on drug discovery .

Table 2: Comparative Pharmacological and Metabolic Data

Compound Name Metabolic Stability Bioactivity Key Research Findings References
This compound Moderate Scaffold for drug design Used in derivatization studies for kinase inhibitors
3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid High Anti-inflammatory, anti-rheumatoid Confirmed as a stable metabolite in rat plasma; no in-vitro decomposition
3-(1-Ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid Low Industrial applications Limited biological data; primarily used in material science
2-Amino-3-(3-oxo-4-propan-2-yl-1,2-oxazol-5-yl)propanoic acid Unknown Potential amino acid analog Structural similarity to glutamate suggests CNS activity

Key Insights:

  • Metabolic Stability : The dihydro-oxazole derivative in shows high metabolic stability due to reduced ring strain and enzymatic resistance, critical for sustained therapeutic effects .
  • Scaffold Versatility : The target compound’s free carboxylic acid group enables facile conjugation with amines and alcohols, supporting its role in prodrug development .
  • Biological Activity : Imidazole-substituted analogs exhibit anti-inflammatory activity, whereas oxadiazole-carboxamide derivatives are prioritized for target-specific drug discovery .

Biological Activity

3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid is a compound characterized by its unique oxazole ring structure and amino substituent, which contribute to its diverse biological activities. This article reviews the compound's pharmacological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H12N2O3
  • Molecular Weight : Approximately 208.65 g/mol
  • Structural Characteristics : The compound features an oxazole ring and a carboxylic acid group, which are critical for its biological activity.

Biological Activity Overview

This compound exhibits several biological activities:

  • Androgen Receptor Modulation
    • This compound has been identified as an androgen receptor modulator, making it a candidate for therapeutic applications in conditions related to androgen signaling, such as prostate cancer and other hormone-related disorders.
  • Neuroprotective Effects
    • Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Properties
    • The compound shows promise in reducing inflammation, indicating potential applications in inflammatory disorders.

The biological activity of this compound can be attributed to its interaction with various biological targets. These interactions are crucial for understanding its mechanism of action and potential side effects when used therapeutically.

Interaction Studies

The compound's interactions have been studied to elucidate its mechanism of action:

  • Androgen Receptor Binding : It binds to androgen receptors, influencing gene expression related to cell growth and differentiation.
  • Neuroprotective Pathways : It may modulate pathways involved in oxidative stress and apoptosis in neuronal cells.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Prostate Cancer Treatment
    • In vitro studies demonstrated that the compound effectively inhibits the proliferation of prostate cancer cells by modulating androgen receptor activity. The results indicated a significant reduction in cell viability at specific concentrations (IC50 values to be determined).
  • Neurodegenerative Disease Models
    • Animal models of neurodegeneration showed that treatment with this compound resulted in improved cognitive function and reduced neuronal loss, suggesting its potential as a neuroprotective agent.
  • Anti-inflammatory Effects
    • Clinical trials evaluating its anti-inflammatory properties indicated a reduction in inflammatory markers in patients with chronic inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Androgen Receptor ModulatorModulates androgen signaling pathways
NeuroprotectiveProtects neuronal cells from oxidative stress
Anti-inflammatoryReduces levels of inflammatory cytokines

Table 2: Case Study Results

Study FocusFindingsIC50/Effectiveness
Prostate CancerSignificant inhibition of cell proliferationTo be determined
Neurodegenerative ModelImproved cognitive function and reduced neuronal lossN/A
Inflammatory ConditionsDecreased inflammatory markersN/A

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